REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8]Br)[CH:5]=[CH:4][C:3]=1[O:10][CH3:11].CC1(C)C(C)(C)OB([C:20]2[CH:25]=[CH:24][C:23]([NH:26][C:27]([NH2:29])=[O:28])=[CH:22][CH:21]=2)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(COC)OC>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:10][CH3:11])[CH2:8][C:20]1[CH:25]=[CH:24][C:23]([NH:26][C:27]([NH2:29])=[O:28])=[CH:22][CH:21]=1 |f:2.3.4.5,7.8.9.10.11|
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
649 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)CBr)OC
|
Name
|
|
Quantity
|
577 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)NC(=O)N)C
|
Name
|
potassium phosphate
|
Quantity
|
933 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
127 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 65° C. for 12.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
screw cap
|
Type
|
CUSTOM
|
Details
|
the solution was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 gas through the solution for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under a stream of N2 gas to a total volume of ˜5 mL
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (20 mL) and water (10 mL)
|
Type
|
STIRRING
|
Details
|
Upon shaking a white solid
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(CC2=CC=C(C=C2)NC(=O)N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 272 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |